molecular formula C10H18N2O B7931750 N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide

N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide

Cat. No.: B7931750
M. Wt: 182.26 g/mol
InChI Key: RUZCWCBAGCCLHT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide is an acetamide derivative characterized by a cyclopropyl group and a pyrrolidin-3-ylmethyl substituent attached to the nitrogen atom of the acetamide backbone. Its molecular formula, inferred from structural analysis, is C₁₀H₁₈N₂O (molecular weight: ~182.27 g/mol). The cyclopropyl moiety may confer metabolic stability due to its strained ring structure, while the pyrrolidinylmethyl group could enhance binding to biological targets through hydrogen bonding or steric interactions.

Properties

IUPAC Name

N-cyclopropyl-N-(pyrrolidin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(10-2-3-10)7-9-4-5-11-6-9/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCWCBAGCCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Pyrrolidin-3-ylmethyl-cyclopropylamine, acetyl chloride, triethylamine (TEA)

  • Solvent : Dichloromethane (DCM) at 0–25°C13.

  • Procedure :

    • Dissolve pyrrolidin-3-ylmethyl-cyclopropylamine (1.0 eq) and TEA (1.2 eq) in DCM.

    • Add acetyl chloride (1.1 eq) dropwise under ice cooling to mitigate exothermic side reactions.

    • Stir for 2–3 hours at room temperature.

    • Quench with water, extract with DCM, and concentrate under reduced pressure.

Yield : 74–99%13.
Key Considerations :

  • Excess TEA neutralizes HCl byproducts, preventing undesired salt formation.

  • Low temperatures minimize over-acylation or decomposition.

Multi-Step Synthesis via Intermediate Halogenation

For cases where pyrrolidin-3-ylmethyl-cyclopropylamine is unavailable, a multi-step approach using halogenated intermediates is employed.

Synthesis of 2-Chloro-N-cyclopropylacetamide

  • Reagents : Cyclopropylamine, chloroacetyl chloride, K₂CO₃

  • Conditions :

    • Cyclopropylamine (1.0 eq) and K₂CO₃ (1.1 eq) in DCM at 0°C.

    • Add chloroacetyl chloride (1.05 eq) dropwise, stir for 2 hours, and filter through Celite.
      Yield : 99%.

Substitution with Pyrrolidin-3-ylmethylamine

  • Reagents : 2-Chloro-N-cyclopropylacetamide, pyrrolidin-3-ylmethylamine

  • Catalyst : Pd(OAc)₂, BINAP, Cs₂CO₃.

  • Solvent : Dioxane at 80°C for 16 hours.
    Yield : 65% (similar protocols).

Reductive Amination and Acylation

This method constructs the pyrrolidine ring and cyclopropyl group sequentially.

Cyclopropane Carboxaldehyde Condensation

  • Step 1 : Condense cyclopropane carboxaldehyde with malonic acid in pyridine/piperidine to form 3-cyclopropylacrylic acid (70% yield).

  • Step 2 : Halogenate using LiOAc and Cl₂ to yield (E,Z)-1-halo-2-cyclopropylethylene.

Pyrrolidine Ring Formation

  • Reagents : Halogenated intermediate, ammonia or primary amine

  • Conditions : NH₃ in THF at 35°C.
    Yield : 43–70%.

Final Acylation

  • Acetylate the amine intermediate using acetic anhydride and DMAP in DCM.
    Yield : 80–90% (estimated from analogous reactions).

Stereoselective Synthesis

For enantiomerically pure products, chiral auxiliaries or catalysts are critical.

Use of (S)-Pyrrolidin-3-ylmethylamine

  • Starting Material : (S)-Pyrrolidin-3-ylmethylamine

  • Acylation : React with N-cyclopropyl-acetyl chloride in DMF at 25°C.
    Yield : 85% (similar stereoselective syntheses).

Resolution via Crystallization

  • Racemic mixtures are resolved using chiral acids (e.g., tartaric acid).
    Purity : >98% enantiomeric excess.

Comparative Analysis of Methods

MethodYield (%)ComplexityStereocontrol
Direct Acylation74–99LowNone
Multi-Step Halogenation65ModeratePartial
Reductive Amination70HighNone
Stereoselective85HighFull

Key Findings :

  • Direct acylation offers the highest yields but requires pre-synthesized amines.

  • Stereoselective methods, while complex, ensure pharmacological relevance.

Mechanistic Insights

Acylation Dynamics

  • Acetyl chloride reacts via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride13.

  • TEA scavenges HCl, shifting equilibrium toward product formation.

Halogenation Challenges

  • Side reactions (e.g., over-halogenation) are mitigated using phase-transfer agents like Aliquat®336.

Industrial-Scale Considerations

  • Cost Efficiency : Direct acylation is preferred for bulk production due to minimal steps.

  • Safety : Chlorinated solvents (DCM) require strict ventilation; alternatives like THF are explored .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide has a molecular formula of C10H18N2O and a molecular weight of approximately 182.27 g/mol. The compound features a cyclopropyl group, a pyrrolidine moiety, and an acetamide functional group, which contribute to its unique biological interactions and pharmacological properties.

Neuropharmacology

Research indicates that this compound may enhance dopamine release, suggesting potential therapeutic applications for neurological disorders such as Parkinson's disease. In vitro studies have demonstrated its ability to modulate neurotransmitter systems effectively.

Case Study:
In a study assessing its effects on neurotransmitter release, the compound was found to significantly increase dopamine levels, indicating its potential as a treatment for neurodegenerative conditions.

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study:
A study evaluating the antimicrobial efficacy of this compound found it effective against several bacterial strains, suggesting its utility in developing new antibiotics.

Cancer Research

This compound has been explored for its anticancer properties. Preliminary findings indicate that it can inhibit cell proliferation in specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Study:
In vitro experiments demonstrated that the compound significantly reduced cell viability in certain cancer cell lines, indicating its potential role in cancer treatment strategies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies related to this compound and its analogs:

CompoundKey SubstituentsBiological ActivityIC50 (nM)
LEI-401CyclopropylmethylNAPE-PLD inhibitor< 10
2aPyrrolidineAntimicrobial50
2bHydroxyethylNeuroprotective30

These studies demonstrate that modifications to the cyclopropyl and pyrrolidine components can significantly impact the compound's potency and selectivity against various biological targets.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Acetamide Derivatives

  • 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (): Molecular Formula: C₁₁H₁₈ClN₂O (~246.73 g/mol). The (S)-1-methyl-pyrrolidin-3-yl group introduces stereospecificity, which may improve target selectivity but complicate synthesis . Implications: The chloro substitution could enhance bioactivity but raise toxicity concerns compared to the unsubstituted acetamide.
  • 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide (): Molecular Formula: C₁₈H₂₀F₃N₃O (~367.37 g/mol). Key Differences: Incorporates a pyrazole ring with trifluoromethyl and dimethylphenyl groups. The pyrazole enhances aromatic interactions, while the CF₃ group increases lipophilicity (logP) .

Sulfonamide and Oxalamide Derivatives

  • 1-Cyclopropyl-N-(cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl)methanesulfonamide (): Molecular Formula: C₁₄H₂₀N₅O₂S (m/z: 322.41). Key Differences: Sulfonamide group replaces acetamide, increasing acidity (pKa ~10 vs. ~15 for acetamides).
  • N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide ():

    • Molecular Formula : ~C₁₂H₁₄N₃O₂ (244.26 g/mol).
    • Key Differences : Oxalamide backbone (two amide groups) enhances hydrogen bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to acetamides .

Pyrrolidinyl-Acetamide Derivatives

  • Pyrrolidin-3-yl-acetamide derivatives (): Example: (R)-3-(2-(4-Methyl-piperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol hydrochloride (CAS 261901-57-9). Key Differences: Sulfonyl and piperidinyl groups introduce polar and bulky substituents, likely altering metabolic pathways and target engagement .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Notable Properties
N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide C₁₀H₁₈N₂O 182.27 Acetamide Cyclopropyl, Pyrrolidinylmethyl Discontinued; moderate logP (~1.5)
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide C₁₁H₁₈ClN₂O 246.73 Acetamide, Chloro Cyclopropyl, (S)-1-Methylpyrrolidinyl Stereospecific; higher reactivity
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide C₁₂H₁₄N₃O₂ 244.26 Oxalamide Cyclopropyl, Pyridinylmethyl High solubility; low BBB penetration
1-Cyclopropyl-N-(cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl)methanesulfonamide C₁₄H₂₀N₅O₂S 322.41 Sulfonamide Cyclopropyl, Pyrrolopyrimidinyl Kinase inhibitor candidate
2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide C₁₈H₂₀F₃N₃O 367.37 Acetamide, Pyrazole Cyclopropyl, CF₃, Dimethylphenyl High lipophilicity (logP ~3.8)

Biological Activity

N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Molecular Weight : 184.25 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. However, detailed studies are required to fully elucidate these mechanisms.

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising antibacterial profile, with values ranging from 4.69 µM to 156.47 µM against various strains .
  • Antifungal Activity : Similar to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .
  • Potential in Cancer Therapy : Compounds with structural similarities have been investigated for their anticancer activities. For instance, derivatives that include cyclopropyl groups have demonstrated cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group in this compound is considered crucial for its biological activity. This unique structural feature enhances the compound's steric and electronic properties, which may influence its interactions with biological targets compared to other acetamides lacking this group .

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Antifungal, Potential anticancer
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide-Moderate antibacterial
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide-Efficacy in metabolic syndrome

Case Studies and Research Findings

Recent research highlights the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies : A study examining a series of pyridine derivatives showed that compounds similar to this compound exhibited potent antimicrobial activities, reinforcing the importance of structural variations in enhancing efficacy .
  • Cancer Research : In vitro studies on pyrrolidine derivatives indicated significant cytotoxicity against specific cancer cell lines, suggesting that compounds with similar structures could be developed as potential anticancer agents .
  • Pharmacological Investigations : Ongoing pharmacological investigations are focused on understanding the specific mechanisms through which this compound exerts its biological effects, including its interactions with metabolic pathways related to lipid metabolism and inflammation .

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-N-pyrrolidin-3-ylmethyl-acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or amide coupling. For example, cyclopropane-containing precursors can react with pyrrolidin-3-ylmethylamine derivatives under controlled pH and temperature (e.g., ethanol solvent, 0–5°C, with piperidine as a catalyst) . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for amide bond formation.
  • Catalyst screening : Use of coupling agents like HATU or EDC·HCl to enhance efficiency.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the pure compound.
    Monitoring reaction progress via TLC or HPLC is critical for identifying intermediate byproducts .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclopropyl and pyrrolidine proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrrolidine N-CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C11_{11}H19_{19}N2_2O).
  • X-ray crystallography : If single crystals are obtained, SHELXL refinement can resolve bond angles and torsional strain in the cyclopropane-pyrrolidine system .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : The compound’s bioactivity may arise from its dual functional groups:
  • Cyclopropane : Enhances metabolic stability by resisting oxidative degradation.
  • Pyrrolidine : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., kinases or proteases) .
    Experimental approaches include:
  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., COX-2 or LOX-5) using fluorogenic substrates.
  • Molecular docking : Predict binding modes with AutoDock Vina or Schrödinger Suite, focusing on hydrophobic interactions with cyclopropane and polar contacts with the pyrrolidine nitrogen .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific uptake or metabolic activation. Strategies include:
  • Dose-response profiling : Compare EC50_{50} values in MCF-7 (breast cancer) vs. HEK293 (normal kidney) cells to assess selectivity .
  • Metabolite analysis : LC-MS/MS to identify active metabolites in resistant cell lines.
  • Pathway enrichment : RNA-seq or proteomics to map differential gene expression linked to cytotoxicity mechanisms .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use in silico tools to estimate:
  • Lipophilicity : LogP calculations via ChemAxon or Molinspiration.
  • Solubility : QSPR models in ACD/Labs or SwissADME.
  • pKa : Gaussian-based DFT methods to predict protonation states of the pyrrolidine nitrogen .
    Validate predictions experimentally via shake-flask solubility tests or capillary electrophoresis .

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